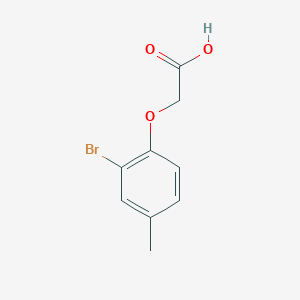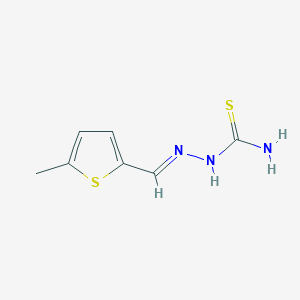
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone (MTTSC) is a chemical compound widely used in scientific research. It is a thiosemicarbazone derivative, which has been shown to exhibit a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell migration and invasion, which are critical processes involved in cancer metastasis. 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone is a potent and selective inhibitor of ribonucleotide reductase, making it a valuable tool for studying the role of this enzyme in DNA synthesis and cell proliferation. However, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. Additionally, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has some toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone. One area of interest is the development of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone derivatives with improved stability and efficacy. Another area of research is the identification of the molecular targets of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone and the elucidation of its mechanism of action. Additionally, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone could be further studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, the therapeutic potential of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone for treating viral and bacterial infections could also be explored.
Synthesemethoden
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone can be synthesized by reacting 5-methyl-2-thiophenecarbaldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been extensively studied for its biological activities, particularly its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone also exhibits antiviral activity against herpes simplex virus and hepatitis C virus. Additionally, it has antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
6286-85-7 |
|---|---|
Produktname |
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone |
Molekularformel |
C7H9N3S2 |
Molekulargewicht |
199.3 g/mol |
IUPAC-Name |
[(E)-(5-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3S2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+ |
InChI-Schlüssel |
DQHCYNJJYRJYLA-RUDMXATFSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=N/NC(=S)N |
SMILES |
CC1=CC=C(S1)C=NNC(=S)N |
Kanonische SMILES |
CC1=CC=C(S1)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



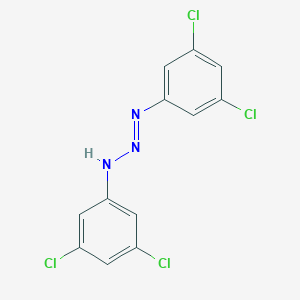
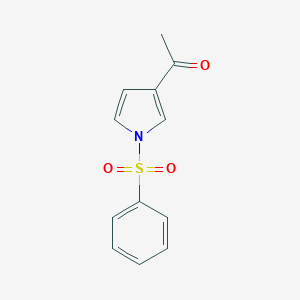
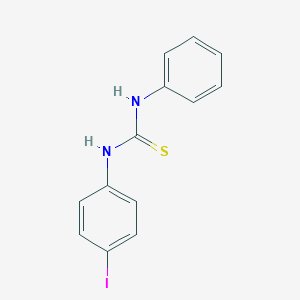
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
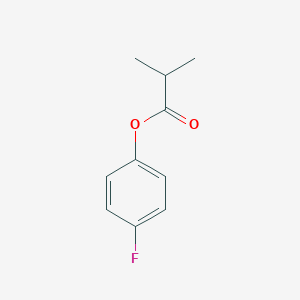
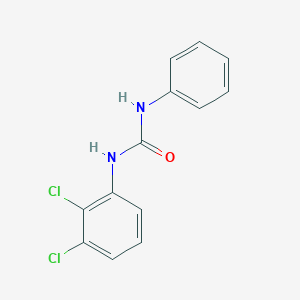
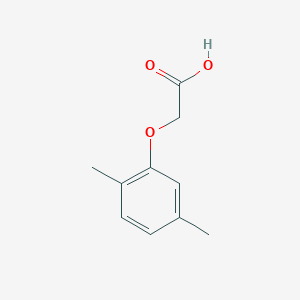
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
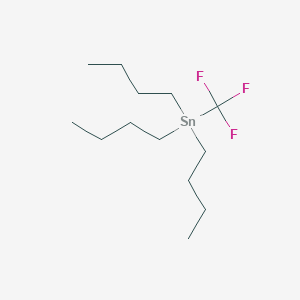
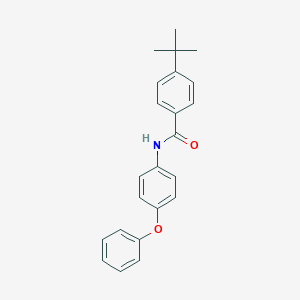
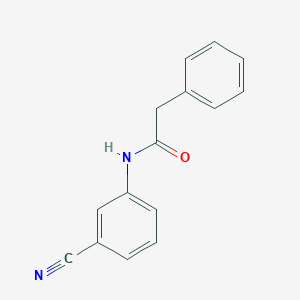
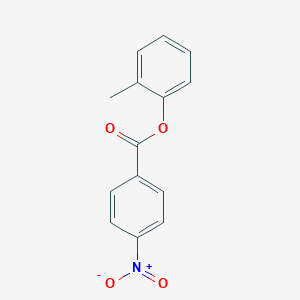
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)
